molecular formula C7H10N2O2S B1270761 N-(3-Aminophenyl)methanesulfonamide CAS No. 37045-73-1

N-(3-Aminophenyl)methanesulfonamide

Cat. No. B1270761
CAS RN: 37045-73-1
M. Wt: 186.23 g/mol
InChI Key: UQRRCQRFQGOHAI-UHFFFAOYSA-N
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Description

“N-(3-Aminophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H10N2O2S . It is also known by other names such as “3-(Methylsulfonylamino)aniline” and "N-(3-Aminophenyl)methanesulfamide" .


Synthesis Analysis

While specific synthesis methods for “N-(3-Aminophenyl)methanesulfonamide” were not found in the search results, similar compounds can be synthesized through hydrogenation under standard conditions in the presence of an acid.


Molecular Structure Analysis

The molecular structure of “N-(3-Aminophenyl)methanesulfonamide” is represented by the InChI string: InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 . The Canonical SMILES string is CS(=O)(=O)NC1=CC=CC(=C1)N .


Physical And Chemical Properties Analysis

“N-(3-Aminophenyl)methanesulfonamide” has a molecular weight of 186.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are 186.04629874 g/mol . The Topological Polar Surface Area is 80.6 Ų . It has a Complexity of 232 . The melting point is 117-121 °C .

Scientific Research Applications

Synthesis of Biologically Active Molecules

N-(3-Aminophenyl)methanesulfonamide: serves as a reactant in the synthesis of various biologically active molecules. Its sulfonamide group is a common moiety in many drug molecules due to its stability and ability to engage in hydrogen bonding, which can be crucial for biological activity .

Pharmacological Research

This compound is used in pharmacological research to develop new medications. Its structural similarity to sulfonamide antibiotics makes it a valuable starting point for the creation of novel antibacterial agents .

Development of Diagnostic Agents

The amine group in 3-(Methylsulfonamido)aniline can be modified to create diagnostic agents. For example, it can be tagged with radioactive isotopes or fluorescent markers for use in various imaging techniques .

Material Science

In material science, N-(3-Aminophenyl)methanesulfonamide can be utilized to modify the surface properties of materials. It can be used to introduce amine groups onto surfaces, which can then be used to attach other molecules or nanoparticles .

Organic Synthesis

As an organic building block, this compound is employed in the construction of complex organic molecules. Its reactive amine group allows for selective transformations and coupling reactions with other organic substrates .

Agricultural Chemistry

In agricultural chemistry, derivatives of N-(3-Aminophenyl)methanesulfonamide can be explored for their potential as herbicides or pesticides. The sulfonamide group’s mode of action in disrupting bacterial growth could be adapted to target pests .

Safety And Hazards

“N-(3-Aminophenyl)methanesulfonamide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Future Directions

“N-(3-Aminophenyl)methanesulfonamide” is used for research purposes . It is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

N-(3-aminophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRRCQRFQGOHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370182
Record name N-(3-Aminophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)methanesulfonamide

CAS RN

37045-73-1
Record name N-(3-Aminophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Aminophenyl)methanesulfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MM Al-Sanea, A Elkamhawy, S Paik, K Lee… - Bioorganic & medicinal …, 2020 - Elsevier
Aurora kinases (AURKs) were identified as promising druggable targets for targeted cancer therapy. Aiming at the development of novel chemotype of dual AURKA/B inhibitors, herein …
Number of citations: 30 www.sciencedirect.com
L Pochini, A Seidita, C Sensi, M Scalise, I Eberini… - Biochemical …, 2014 - Elsevier
The effect of pharmaceutical compounds on the rat kidney B0AT1 transporter in proteoliposomes has been screened. To this aim, inhibition of the transport activity by the different …
Number of citations: 32 www.sciencedirect.com
MAW Shalaby, EME Dokla, RAT Serya… - … Sciences Ain Shams …, 2019 - journals.ekb.eg
The antibiotic resistance of methicillin-resistant Staphylococcus aureus (MRSA) is attributable to the expression of the high molecular mass transpeptidase enzyme, penicillin-binding …
Number of citations: 4 journals.ekb.eg
S Diab, T Teo, M Kumarasiri, P Li, M Yu, F Lam… - …, 2014 - Wiley Online Library
Phosphorylation of eIF4E by human mitogen‐activated protein kinase (MAPK)‐interacting kinases (Mnks) is crucial for human tumourigenesis and development. Targeting Mnks may …
T Heinrich, J Seenisamy, F Becker… - Journal of Medicinal …, 2019 - ACS Publications
The recently disclosed next generation of reversible, selective, and potent MetAP-2 inhibitors introduced a cyclic tartronic diamide scaffold. However, the lead compound 1a suffered …
Number of citations: 21 pubs.acs.org
B Toviwek, O Phuangsawai, A Konsue… - Bioorganic & Medicinal …, 2021 - Elsevier
Twenty eight new N 2 ,N 4 -diphenylpyrimidine-2,4-diamines have been prepared in order to expand our understanding of the anti-malarial SAR of the scaffold. The aim of the study was …
Number of citations: 5 www.sciencedirect.com
X Dou, D Nath, H Shin, E Nurmemmedov… - Journal of medicinal …, 2020 - ACS Publications
Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium; agonism of PPARα with genetic or …
Number of citations: 7 pubs.acs.org

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